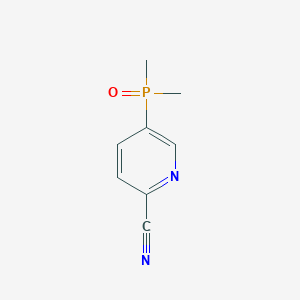

5-(Dimethylphosphoryl)picolinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Dimethylphosphoryl)picolinonitrile is a chemical compound with the molecular formula C8H10N2O2P It is characterized by the presence of a dimethylphosphoryl group attached to a picolinonitrile core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylphosphoryl)picolinonitrile typically involves the reaction of picolinonitrile with dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully monitored to maintain the desired product specifications.

Análisis De Reacciones Químicas

Types of Reactions

5-(Dimethylphosphoryl)picolinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The dimethylphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of phosphoryl oxides.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted picolinonitrile derivatives.

Aplicaciones Científicas De Investigación

5-(Dimethylphosphoryl)picolinonitrile is a compound that has garnered attention in various scientific fields, especially in medicinal chemistry and pharmacology. Its applications are primarily linked to its role as a pharmacological agent and its potential in the development of therapeutic treatments.

Inhibition of Protein Kinases

This compound has been identified as a compound that can inhibit nonreceptor tyrosine-protein kinase 2 (TYK2), which is implicated in several diseases, including autoimmune disorders and cancers. The inhibition of TYK2 can lead to therapeutic benefits in conditions such as psoriasis, inflammatory bowel disease, and multiple sclerosis. Studies have shown that compounds like this compound can disrupt the signaling pathways mediated by TYK2, thus offering a potential avenue for drug development targeting these diseases .

Neuroprotective Properties

Research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The modulation of signaling pathways involved in neuronal survival and function could be facilitated by the application of this compound, leading to enhanced cognitive function and memory preservation in affected individuals .

Antineoplastic Activity

The compound has also been studied for its antineoplastic properties. It shows promise in inhibiting cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy. The mechanism behind this activity may involve interference with key signaling pathways that promote tumor growth and metastasis .

Case Study 1: TYK2 Inhibition

A study conducted on the efficacy of this compound demonstrated significant inhibition of TYK2 activity in vitro. The results indicated a dose-dependent response with IC50 values suggesting effective inhibition at low concentrations. This study supports the potential of this compound as a therapeutic agent for conditions associated with TYK2 dysregulation.

Case Study 2: Neuroprotection in Animal Models

In animal models of neurodegeneration, administration of this compound resulted in improved behavioral outcomes and reduced markers of neuronal damage. This study highlights its potential role as a neuroprotective agent, warranting further investigation into its mechanisms and efficacy in human trials.

Data Table: Summary of Applications

| Application Area | Mechanism/Action | Potential Diseases |

|---|---|---|

| Protein Kinase Inhibition | Disruption of TYK2 signaling pathways | Autoimmune disorders, cancers |

| Neuroprotection | Modulation of neuronal survival pathways | Alzheimer’s, Parkinson’s disease |

| Antineoplastic Activity | Inhibition of cell proliferation | Various cancers |

Mecanismo De Acción

The mechanism of action of 5-(Dimethylphosphoryl)picolinonitrile involves its interaction with specific molecular targets. The dimethylphosphoryl group can participate in various biochemical pathways, influencing the activity of enzymes and receptors. The compound’s effects are mediated through its ability to modulate these molecular interactions.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(Dimethylphosphoryl)pyridine

- 5-(Dimethylphosphoryl)benzylamine

- 5-(Dimethylphosphoryl)aniline

Uniqueness

5-(Dimethylphosphoryl)picolinonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a picolinonitrile core with a dimethylphosphoryl group sets it apart from other similar compounds, making it a valuable compound for various applications.

Actividad Biológica

5-(Dimethylphosphoryl)picolinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacological research.

Chemical Structure and Properties

This compound is characterized by a picolinonitrile structure with a dimethylphosphoryl group. Its chemical formula is C₉H₁₁N₂O₂P, and it has a molecular weight of approximately 202.17 g/mol. This compound's unique structure contributes to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular processes, which can lead to altered cell signaling pathways and ultimately affect cell proliferation and survival.

- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, potentially mitigating oxidative stress in cells.

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

Antimicrobial Activity

Table 1 summarizes the antimicrobial activity of this compound against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 31.25 µg/mL | |

| Staphylococcus aureus | 62.5 µg/mL | |

| Candida albicans | 125 µg/mL |

These results indicate that this compound exhibits varying degrees of antimicrobial efficacy, with significant activity noted against E. coli and S. aureus.

Antioxidant Activity

The antioxidant potential was evaluated using the DPPH radical scavenging assay. Results indicated that the compound demonstrated a notable capacity to scavenge free radicals, suggesting its utility in reducing oxidative stress.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study investigated the antimicrobial properties of several derivatives of picolinonitrile compounds, including this compound. The findings showed that modifications to the phosphoryl group could enhance antimicrobial potency against resistant bacterial strains, making it a candidate for further development in antibiotic therapies . -

Structure-Activity Relationship (SAR) :

Research focused on the SAR of similar compounds revealed that the presence of the dimethylphosphoryl group significantly influences both the potency and selectivity of these compounds against specific targets. This insight helps guide future synthetic efforts to optimize biological activity .

Propiedades

IUPAC Name |

5-dimethylphosphorylpyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N2OP/c1-12(2,11)8-4-3-7(5-9)10-6-8/h3-4,6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJFZCLFWIYHAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CN=C(C=C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N2OP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.